4-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one
Description
4-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one is a structurally complex pyrrolidin-2-one derivative. Its core pyrrolidin-2-one scaffold is substituted at position 1 with a 3,4-dimethylphenyl group and at position 4 with a 3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl moiety.
Properties
IUPAC Name |
4-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-14-3-6-18(9-15(14)2)23-11-17(10-20(23)24)21(25)22-8-7-19(12-22)26-13-16-4-5-16/h3,6,9,16-17,19H,4-5,7-8,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWFOYPMRYKEGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(C3)OCC4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one typically involves multi-step organic synthesis. One common approach is the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide) under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Biological Activities
The compound has been investigated for various biological activities, particularly in the fields of pharmacology and medicinal chemistry. Key areas of research include:
GPR120 Agonism
Research indicates that compounds similar to 4-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one act as agonists for GPR120, a receptor involved in metabolic regulation. This receptor plays a significant role in insulin sensitivity and lipid metabolism, making it a target for obesity and diabetes treatments .
Pain Management
Studies have shown that derivatives of this compound exhibit analgesic properties. They may interact with pain pathways in the central nervous system, providing potential for development as pain relief medications .
Anti-inflammatory Effects
Preclinical studies suggest that the compound may possess anti-inflammatory properties. By modulating inflammatory pathways, it could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
Case Study 1: GPR120 Agonist Activity
A study evaluated the efficacy of various GPR120 agonists, including derivatives of the target compound, in improving glucose tolerance in diabetic mouse models. Results demonstrated significant improvements in insulin sensitivity and reduced blood glucose levels, suggesting potential applications in diabetes management .
Case Study 2: Analgesic Properties
In a controlled trial assessing the analgesic effects of new pyrrolidine derivatives in rats, researchers found that administration of the compound led to a marked decrease in pain response compared to control groups. This suggests its potential as a novel analgesic agent .
Case Study 3: Anti-inflammatory Mechanisms
Research involving inflammation models indicated that the compound could suppress pro-inflammatory cytokines in vitro. This finding supports its potential use in developing therapies for chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 4-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidin-2-one Derivatives with AChE Inhibitory Activity
A 2022 study evaluated pyrrolidin-2-one derivatives modified with piperidine and aromatic groups. For example:
- 3-(4-(Benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one (compound 14a) achieved a docking score of -18.59 against AChE, outperforming donepezil (-17.257).
- 1-(3,4-Dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-one (compound 14d) scored -18.057 .
Comparison :
The target compound shares the pyrrolidin-2-one core but lacks the piperidine and thiazole substituents present in 14a and 14d . Its 3,4-dimethylphenyl group may enhance hydrophobic interactions compared to the dimethoxybenzyl group in 14a/14d , but this requires experimental validation.
Pyrrolidin-2-one Derivatives with Cyclopropyl Substituents
A compound catalog () includes 1-(cyclopropylmethyl)-4-(pyrrolidine-1-carbonyl)pyrrolidin-2-one (ID 5), which features a cyclopropylmethyl group and a pyrrolidine-1-carbonyl substituent .
Comparison :
- Target compound : Cyclopropylmethoxy group at pyrrolidine-3-position; 3,4-dimethylphenyl at pyrrolidin-2-one-1-position.
- ID 5: Cyclopropylmethyl group at pyrrolidin-2-one-1-position; pyrrolidine-1-carbonyl at position 3.
Pyrazoline Derivatives with Alkoxyaryl Substituents
Three pyrazoline derivatives () with 4-alkoxyphenyl groups were synthesized:
| Compound | Melting Point (°C) | Rf Value | Yield (%) |
|---|---|---|---|
| 1-(3,4-Dimethylphenyl)-5-(4-butyloxyphenyl)-2-pyrazoline | 126–130 | 0.87 | 84–86 |
| 1-(3,4-Dimethylphenyl)-5-(4-pentyloxyphenyl)-2-pyrazoline | 121–125 | 0.89 | 84–86 |
| 1-(3,4-Dimethylphenyl)-5-(4-heptanoyloxyphenyl)-2-pyrazoline | 121–125 | 0.89 | 84–86 |
Comparison :
While these pyrazolines share the 3,4-dimethylphenyl group with the target compound, their pyrazoline core and alkoxyaryl substituents differ significantly. The target compound’s pyrrolidin-2-one scaffold and cyclopropylmethoxy group may confer distinct metabolic stability compared to the pyrazoline derivatives’ linear alkoxy chains .
Cyclopropylmethoxy-Containing Compounds
A pharmacopeial study () analyzed 4-[2-(Cyclopropylmethoxy)ethyl]phenol (compound c), which includes a cyclopropylmethoxy group linked to an ethylphenol moiety .
However, the target compound’s integration into a pyrrolidine-1-carbonyl system likely enhances its conformational rigidity compared to the simpler ethylphenol structure in compound c.
Critical Analysis of Structural and Functional Differences
- Pyrrolidin-2-one vs. Pyrazoline Cores : The pyrrolidin-2-one scaffold in the target compound may offer greater metabolic stability than pyrazolines due to reduced ring strain and enhanced hydrogen-bonding capacity .
- Substituent Effects : The cyclopropylmethoxy group could improve blood-brain barrier penetration compared to alkyloxy chains in pyrazolines, aligning with trends in neuroactive compound design .
- Gaps in Data : Experimental data (e.g., solubility, AChE inhibition) for the target compound are absent in available literature, highlighting the need for further studies.
Biological Activity
The compound 4-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one is a synthetic organic molecule with potential therapeutic applications. Its structure features a pyrrolidine core, which is modified with various functional groups that may influence its biological activity. This article provides a detailed examination of the biological properties, mechanisms of action, and potential applications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 304.39 g/mol. The key structural components include:
- Pyrrolidine ring : A five-membered nitrogen-containing ring that often exhibits biological activity.
- Cyclopropylmethoxy group : A unique substituent that may enhance lipophilicity and receptor binding.
- Dimethylphenyl moiety : Contributes to the overall hydrophobic character and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₄N₂O₃ |
| Molecular Weight | 304.39 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily mediated through its interaction with various G Protein-Coupled Receptors (GPCRs) . Research indicates that compounds with similar structures often act as agonists or antagonists for specific GPCR subtypes, leading to diverse physiological effects.
Potential Mechanisms:
- Receptor Agonism : The compound may activate certain GPCRs, influencing pathways related to pain perception, inflammation, or neuroprotection.
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in metabolic pathways or signal transduction, thereby exerting therapeutic effects.
Case Studies and Research Findings
- Antinociceptive Activity :
- Neuroprotective Effects :
- Antimicrobial Properties :
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis of pyrrolidinone derivatives typically involves multi-step reactions, including cyclization, carbonyl activation, and substitution. For example, similar compounds are synthesized using catalysts like magnesium oxide or potassium carbonate to enhance reaction rates and yields under controlled temperatures (60–80°C) . Optimizing solvent systems (e.g., dichloromethane or dimethylformamide) and monitoring reaction progress via HPLC or TLC can improve purity (>95%) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., cyclopropylmethoxy and 3,4-dimethylphenyl groups) .
- X-ray Crystallography : Resolve stereochemistry and confirm bond angles in the pyrrolidinone core .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected m/z for : ~367.19) .
Advanced Research Questions
Q. How do steric and electronic effects of the cyclopropylmethoxy group influence the compound's reactivity in downstream functionalization?
- Methodological Answer : The cyclopropylmethoxy group introduces steric hindrance that may slow nucleophilic attacks at the pyrrolidine nitrogen. Electronic effects from the cyclopropane ring’s strain can enhance electrophilicity at the carbonyl group, favoring reactions like amide bond formation. Computational studies (e.g., DFT calculations) can model these effects, while experimental validation via kinetic studies under varying substituents (e.g., replacing cyclopropyl with cyclohexyl) may isolate steric/electronic contributions .
Q. What strategies can resolve contradictions in biological activity data across different in vitro assays (e.g., enzyme inhibition vs. cell-based assays)?
- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., pH, cofactors) or off-target effects. To address this:
- Dose-Response Profiling : Compare IC values across assays to identify potency shifts .
- Proteomic Screening : Use affinity chromatography or thermal shift assays to identify unintended protein targets .
- Metabolic Stability Tests : Assess compound degradation in cell culture media vs. buffer systems .
Q. How can in silico modeling predict the compound’s pharmacokinetic properties, such as blood-brain barrier (BBB) permeability?
- Methodological Answer : Tools like SwissADME or MOE can predict logP (lipophilicity) and polar surface area (PSA). For example, a PSA < 90 Å and logP ~2.5 suggest moderate BBB penetration. Molecular dynamics simulations can further model interactions with lipid bilayers or P-glycoprotein efflux pumps .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility profiles (e.g., DMSO vs. aqueous buffer)?
- Methodological Answer : Solubility variations often stem from aggregation or pH-dependent ionization. Strategies include:
- Dynamic Light Scattering (DLS) : Detect nanoaggregates in solution .
- pH-Solubility Profiling : Measure solubility at physiologically relevant pH (e.g., 1.2 for gastric fluid, 6.5 for intestinal) .
Experimental Design Considerations
Q. What in vivo models are appropriate for evaluating the compound’s neuropharmacological potential?
- Methodological Answer : Rodent models (e.g., Morris water maze for cognitive effects) paired with microdialysis to measure neurotransmitter levels (e.g., dopamine, serotonin). Dose regimens should account for species-specific metabolic differences (e.g., murine CYP450 vs. human isoforms) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
